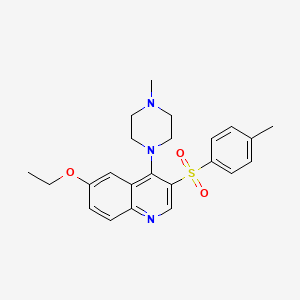

6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

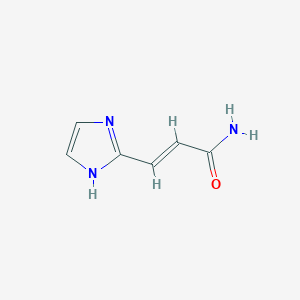

“6-Ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline” is a chemical compound. It is also known by registry numbers ZINC000004313994, ZINC000020381865 . This compound is available from suppliers, including Life Chemicals Inc .

Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline core, a sulfonyl group attached to a methylphenyl group, and a methylpiperazine group . The exact 3D structure and conformation would depend on the specific conditions and environment.Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Researchers have explored the reactions of related quinoline derivatives to synthesize complex compounds. For example, studies on reactions of certain dihydro-furandiones with NH nucleophiles have led to quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing the versatility of quinoline structures in synthetic chemistry (Şener et al., 2004). This kind of research provides insights into how substituents on the quinoline core influence the outcome of chemical reactions, which can be essential for developing new pharmaceuticals or materials.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, quinoline derivatives have been examined for their potential as kinase inhibitors, highlighting the compound's relevance in targeting protein kinases involved in cancer and other diseases. For instance, a study identified 7-ethynyl-4-phenylamino-3-quinolinecarbonitriles as potent Src kinase inhibitors, with specific derivatives showing significant activity. This research underlines the therapeutic potential of quinoline derivatives in oncology and other areas where kinase activity is a critical factor (Boschelli et al., 2007).

Material Science and Fluorescence Studies

Quinoline compounds also find applications in material science, particularly in the synthesis of fluorescent agents for biological studies. The synthesis of Zinquin ester and Zinquin acid, zinc(II)-specific fluorescing agents, from related quinoline derivatives, exemplifies how these compounds can be used to study biological zinc(II), offering tools for bioimaging and metal ion detection in living organisms (Mahadevan et al., 1996).

Antimicrobial and Antitubercular Activity

Further, quinoline derivatives have been explored for their antimicrobial properties. Research into quinoline-azosulphonanides showed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. Some derivatives even showed promising antitubercular activity, indicating the broad spectrum of biological activities possessed by quinoline derivatives (IOSR Journals, Vora & Vora, 2012).

Propriétés

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-4-29-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)30(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZJRWZLIMYAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2920219.png)

![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)

![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)

![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)